tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis. For instance, the molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include acylation, sulfonation, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” forms colourless prism-like crystals .Scientific Research Applications
Chemical Synthesis and Intermediates
Tert-butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For example, it has been utilized in the synthesis of key intermediates for Vandetanib, a medication used for certain types of cancer. The compound was synthesized through a series of reactions including acylation, sulfonation, and substitution, with the synthetic route optimized for a total yield of 20.2% (Wang et al., 2015). Similarly, it serves as a precursor in the synthesis of biologically active benzimidazole compounds, achieved through amination of related intermediates (Ya-hu, 2010).
Material Science and Corrosion Inhibition
In the field of material science, a novel compound related to this compound demonstrated significant potential as a corrosion inhibitor for carbon steel in acidic environments. The study highlighted its efficacy in protecting steel surfaces with an inhibition efficiency of 91.5% at certain concentrations, making it a promising candidate for industrial applications in corrosion prevention (Praveen et al., 2021).
Drug Development and Pharmacology
The compound's derivatives have been investigated for their potential in drug development, particularly as intermediates in the synthesis of nociceptin antagonists, compounds that could play a role in pain management and other neurological conditions. An efficient and practical asymmetric synthesis method has been developed for related piperidine derivatives, demonstrating the versatility of these compounds in pharmaceutical research (Jona et al., 2009).
Biological Studies
Furthermore, this compound and its analogs have been explored in biological studies, such as investigating their antimicrobial and anthelmintic activities. One study synthesized and characterized derivatives of the compound, which showed moderate activity in these areas, indicating potential for further research in bioactive compounds (Sanjeevarayappa et al., 2015).
Safety and Hazards
Future Directions
The compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial activities against gram-positive and gram-negative strains .
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(20)18-10-8-13(9-11-18)12-23-15-7-5-4-6-14(15)19(21)22/h4-7,13H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVLHPFCFGHTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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